molecular formula C27H26N2O5 B11122740 5-[4-(dimethylamino)phenyl]-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122740
M. Wt: 458.5 g/mol
InChI Key: LFRYLGLIMKRIDW-BZZOAKBMSA-N
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Description

This compound, also known by its IUPAC name (E)-5-[4-(dimethylamino)phenyl]-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one , belongs to the class of pyrrolone derivatives. Its complex structure combines aromatic rings, heterocycles, and functional groups, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The synthesis of this compound typically involves several steps. A common approach starts with the condensation of a furan-2-carbaldehyde derivative with an amine (e.g., dimethylamine) to form an imine intermediate. Subsequent cyclization and reduction steps lead to the desired pyrrolone structure.

    Heterocyclic Chemistry: Furan and benzofuran moieties play crucial roles in the synthesis. Strategies include intramolecular cyclizations and functional group manipulations.

    Protecting Groups: Protecting groups are essential to control selectivity during reactions.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products::
  • Oxidation: Ketone or carboxylic acid derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted pyrrolone derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Studying its interactions with enzymes, receptors, and cellular pathways.

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular signaling pathways, or modulating enzymatic activity. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While there are no direct analogs, its combination of furan, benzofuran, and pyrrolone motifs sets it apart. Similar compounds include other pyrrolones, furan derivatives, and benzofuran-based molecules.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-16-13-19-14-18(8-11-22(19)34-16)25(30)23-24(17-6-9-20(10-7-17)28(2)3)29(27(32)26(23)31)15-21-5-4-12-33-21/h4-12,14,16,24,30H,13,15H2,1-3H3/b25-23-

InChI Key

LFRYLGLIMKRIDW-BZZOAKBMSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)N(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)N(C)C)O

Origin of Product

United States

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